molecular formula C11H12BrIO4 B8347882 3-Bromo-4-(2-hydroxyethoxy)-5-iodobenzoic acid ethyl ester

3-Bromo-4-(2-hydroxyethoxy)-5-iodobenzoic acid ethyl ester

Cat. No. B8347882
M. Wt: 415.02 g/mol
InChI Key: IQCPWBGAMHKNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(2-hydroxyethoxy)-5-iodobenzoic acid ethyl ester is a useful research compound. Its molecular formula is C11H12BrIO4 and its molecular weight is 415.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(2-hydroxyethoxy)-5-iodobenzoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(2-hydroxyethoxy)-5-iodobenzoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12BrIO4

Molecular Weight

415.02 g/mol

IUPAC Name

ethyl 3-bromo-4-(2-hydroxyethoxy)-5-iodobenzoate

InChI

InChI=1S/C11H12BrIO4/c1-2-16-11(15)7-5-8(12)10(9(13)6-7)17-4-3-14/h5-6,14H,2-4H2,1H3

InChI Key

IQCPWBGAMHKNSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)OCCO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-bromo-4-hydroxy-5-iodobenzoic acid ethyl ester (94.6 g, 255 mmol) in 1 L of dry THF was added ethylene glycol (63.2 mL, 1.02 mol) and triphenylphosphine (87 g, 322 mmol). The solution was cooled to 0° C. and diisopropyl azodicarboxylate (60.2 mL, 306 mmol) was added dropwise with stirring. After addition was complete, the ice bath was removed, and the solution was allowed to warn to room temperature. The reaction was complete after 3 h. Worked up by removing ˜½ of the THF via concentration in vacuo, adding water, and extracting with ethyl acetate several times. The organic layers were combined, washed with saturated brine, dried over anhydrous Na2SO4, decanted, and concentrated in vacuo to give a viscous oil which solidified on standing. The major portion of the solid byproducts were removed by stirring with 50% ethyl acetate/hexane. The solid byproduct was filtered off and the liquid was concentrated in vacuo to give a solid which was further purified. Flash chromatography eluting with 5-15% ethyl acetate hexane gave pure 3-bromo-4-(2-hydroxyethoxy)-5-iodobenzoic acid ethyl ester (65 g, 62%). 1H NMR (300 MHz, CDCl3) δ1.37 (t, J=6.5 Hz, 3H, —CO2CH2CH3), 3.95 (t, J=5 Hz, 2H, —OCH2CH2OH), 4.19 (t, J=5 Hz, 2H, —OCH2CH2OH), 4.32 (t, J=6.5 Hz, 2H, —CO2CH2CH3), 8.18 (d, 1H, arom), 8.37 (d, 1H, arom).
Quantity
94.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
63.2 mL
Type
reactant
Reaction Step Two
Quantity
87 g
Type
reactant
Reaction Step Two
Quantity
60.2 mL
Type
reactant
Reaction Step Three

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